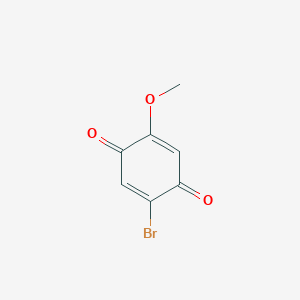![molecular formula C18H14N2O2S B2593980 4-[(4-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid CAS No. 477854-53-8](/img/structure/B2593980.png)
4-[(4-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(4-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid is a chemical compound with potential applications in scientific research. This compound is also known as MPSP and belongs to the class of pyrimidinecarboxylic acids.
Scientific Research Applications
Cytotoxic Activity
4-[(4-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid and its derivatives have been studied for their cytotoxic activity. In research by (Stolarczyk et al., 2018), novel 4-thiopyrimidine derivatives were synthesized and examined for their cytotoxicity against various cancer cell lines, showing potential in cancer research.
Antifolate Inhibitors
These compounds have been explored as nonclassical antifolate inhibitors of thymidylate synthase, a key enzyme in DNA synthesis. Studies like the one conducted by (Gangjee et al., 1996) highlight their potential as antitumor and antibacterial agents.
Corrosion Inhibition
Pyrimidine derivatives, including those related to 4-[(4-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid, have been investigated for their role in corrosion inhibition. (Soltani et al., 2015) demonstrated the efficacy of these compounds in inhibiting mild steel corrosion in acidic environments.
Dihydrofolate Reductase Inhibitors
The derivatives of this compound have been analyzed for their inhibitory action against dihydrofolate reductase, an important target in cancer chemotherapy. Research by (Gangjee et al., 1997) provides insights into their potential as dual inhibitors in cancer therapy.
Molecular Characterization
Studies like those by (Al-Wahaibi et al., 2021) offer structural characterization of dihydropyrimidine derivatives, providing a foundation for understanding their molecular properties and potential applications in various fields.
Antiviral Activity
Derivatives of 4-[(4-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid have also been studied for their antiviral properties. Research by (Holý et al., 2002) shows their potential in inhibiting the replication of herpes and retroviruses.
Spectroscopic Analysis
The spectroscopic properties of these compounds have been investigated, as seen in the study by (Alzoman et al., 2015), providing valuable insights for their use in chemotherapeutic applications.
Antifilarial Agents
Research indicates the potential of these compounds as antifilarial agents. (Singh et al., 2008) synthesized a series of dihydropyrimidines showing promising activity against the filarial parasite Brugia malayi.
Catalytic Applications
Studies have also explored the use of these compounds in catalysis. (Tayebi et al., 2011) investigated the use of a sulfuric acid derivative as a recyclable catalyst for condensation reactions.
Oligonucleotide Synthesis
The derivatives are involved in oligonucleotide synthesis, contributing to advancements in genetic research, as detailed by (Connolly & Newman, 1989).
properties
IUPAC Name |
4-(4-methylphenyl)sulfanyl-2-phenylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c1-12-7-9-14(10-8-12)23-17-15(18(21)22)11-19-16(20-17)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDKKWMNQPONEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC=C2C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

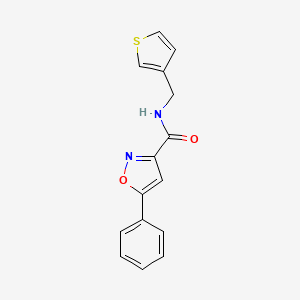
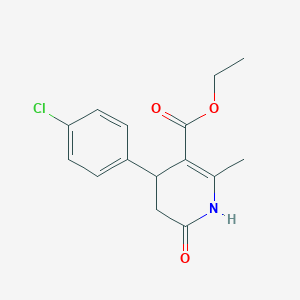
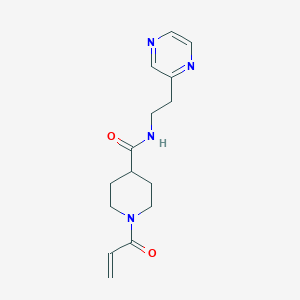
![4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2593902.png)
![4-Methoxy-3-[3-(oxan-2-yloxy)propoxy]benzaldehyde](/img/structure/B2593903.png)
![N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2593907.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2593908.png)

![3-bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine trihydrochloride](/img/structure/B2593910.png)

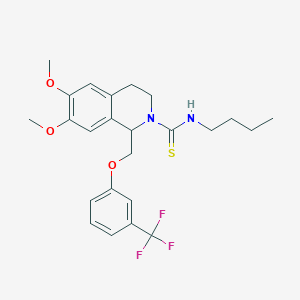
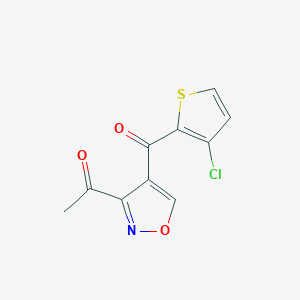
![[3-(4-Methoxyphenyl)prop-2-enylideneamino]thiourea](/img/structure/B2593919.png)
